molecular formula C13H10ClNO3 B14651879 [2-(4-Chlorophenoxy)pyridin-4-yl]acetic acid CAS No. 51362-25-5

[2-(4-Chlorophenoxy)pyridin-4-yl]acetic acid

Cat. No.: B14651879
CAS No.: 51362-25-5
M. Wt: 263.67 g/mol
InChI Key: ZCEKIPCSGXURAQ-UHFFFAOYSA-N
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Description

[2-(4-Chlorophenoxy)pyridin-4-yl]acetic acid: is an organic compound that features a pyridine ring substituted with a chlorophenoxy group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Chlorophenoxy)pyridin-4-yl]acetic acid typically involves the reaction of 4-chlorophenol with 4-bromopyridine under basic conditions to form the intermediate 4-(4-chlorophenoxy)pyridine. This intermediate is then subjected to a carboxylation reaction using carbon dioxide and a suitable base to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of pyridine N-oxides.

    Reduction: Reduction reactions can target the chlorophenoxy group, potentially converting it to a phenol derivative.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Phenol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry:

  • Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [2-(4-Chlorophenoxy)pyridin-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The chlorophenoxy group enhances its binding affinity through hydrophobic interactions and potential hydrogen bonding .

Comparison with Similar Compounds

  • [2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
  • [2-(4-Chlorophenyl)thiazol-4-yl]acetic acid

Comparison:

Properties

CAS No.

51362-25-5

Molecular Formula

C13H10ClNO3

Molecular Weight

263.67 g/mol

IUPAC Name

2-[2-(4-chlorophenoxy)pyridin-4-yl]acetic acid

InChI

InChI=1S/C13H10ClNO3/c14-10-1-3-11(4-2-10)18-12-7-9(5-6-15-12)8-13(16)17/h1-7H,8H2,(H,16,17)

InChI Key

ZCEKIPCSGXURAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=NC=CC(=C2)CC(=O)O)Cl

Origin of Product

United States

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